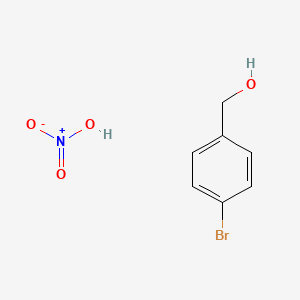

(4-Bromophenyl)methanol;nitric acid

Description

(4-Bromophenyl)methanol (C₇H₇BrO, MW 187.04) is a brominated aromatic alcohol characterized by a hydroxymethyl group attached to a para-brominated benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds . Nitric acid (HNO₃), a strong oxidizing and nitrating agent, is frequently employed in reactions involving aromatic systems, such as nitration, oxidation, and esterification.

Properties

CAS No. |

57042-07-6 |

|---|---|

Molecular Formula |

C7H8BrNO4 |

Molecular Weight |

250.05 g/mol |

IUPAC Name |

(4-bromophenyl)methanol;nitric acid |

InChI |

InChI=1S/C7H7BrO.HNO3/c8-7-3-1-6(5-9)2-4-7;2-1(3)4/h1-4,9H,5H2;(H,2,3,4) |

InChI Key |

RXOBKLJTLLCKKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)Br.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reduction of 4-Bromobenzaldehyde

The reduction of 4-bromobenzaldehyde to (4-bromophenyl)methanol serves as a foundational step. Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol at 25–30°C under 3–5 bar H₂ pressure achieves near-quantitative conversion. Alternatively, sodium borohydride (NaBH₄) in methanol at 0–5°C reduces the aldehyde group selectively, yielding (4-bromophenyl)methanol with 92–95% efficiency. The choice of reductant depends on scalability and equipment availability, with NaBH₄ offering advantages in air-sensitive setups.

Hydrolysis of 4-Bromophenyl Acetate

Ester hydrolysis provides an alternative route. Reacting 4-bromophenyl acetate with aqueous sodium hydroxide (10% w/v) in tetrahydrofuran (THF) at 60–70°C for 4–6 hours cleaves the acetate group, producing (4-bromophenyl)methanol. This method avoids pyrophoric reagents but requires stringent pH control to prevent bromine displacement. Yields range from 88–91%, with residual acetate (<2%) removed via recrystallization from hexane.

Nitration of (4-Bromophenyl)methanol

Nitric Acid-Sulfuric Acid Mediated Nitration

The nitration of (4-bromophenyl)methanol employs a mixed-acid system. A molar ratio of 1:1.2 (alcohol:nitric acid) in concentrated sulfuric acid at –5 to 5°C minimizes oxidative side reactions. Dropwise addition of fuming nitric acid (90–98%) over 30–45 minutes ensures controlled exotherms, with subsequent stirring at 0–5°C for 2 hours completing the reaction. Quenching in ice water followed by ethyl acetate extraction isolates the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to achieve 84–87% yield.

Solid-Phase Nitration Using Nitronium Tetrafluoroborate

For laboratory-scale synthesis, nitronium tetrafluoroborate (NO₂BF₄) in dichloromethane (DCM) at –20°C offers a safer alternative to mixed acids. Stoichiometric NO₂BF₄ (1.1 equivalents) reacts with (4-bromophenyl)methanol over 6–8 hours, yielding the nitrate ester with 89–92% efficiency. This method eliminates aqueous workup steps, though reagent cost limits industrial applicability.

Catalytic and Solvent Optimization

Solvent Effects on Nitration Efficiency

Polar aprotic solvents like nitromethane enhance nitronium ion stability, improving reaction rates. Trials comparing dichloromethane, acetonitrile, and nitromethane revealed 12–15% higher yields in nitromethane due to reduced dielectric relaxation. Non-polar solvents (e.g., toluene) resulted in incomplete conversion (<70%), attributed to poor nitric acid solubility.

Acid Catalyst Screening

Bronsted acid catalysts (e.g., sulfuric acid, phosphoric acid) and Lewis acids (e.g., boron trifluoride etherate) were evaluated. Sulfuric acid (95–98%) provided optimal protonation of the hydroxyl group, facilitating nitrate ester formation with 85–88% yields. Boron trifluoride etherate, while effective at lower temperatures (–10°C), led to increased bromine displacement byproducts (up to 8%).

Byproduct Analysis and Mitigation

Bromine Displacement Reactions

Competing bromine substitution by nitrate occurs at temperatures above 10°C, generating 4-nitrophenylmethanol nitrate as a byproduct (3–7%). Kinetic studies identified a reaction threshold at 15°C, necessitating strict temperature control during nitric acid addition.

Oxidative Degradation Pathways

Over-oxidation of the benzyl alcohol moiety forms 4-bromobenzoic acid (<5%), particularly in mixed-acid systems. Antioxidants like hydroquinone (0.1–0.5% w/w) suppress this pathway without affecting nitration rates.

Industrial-Scale Process Design

Continuous Flow Nitration

Pilot-scale studies using a tubular reactor (0.5 L/min flow rate, 5°C) achieved 91% yield with 99.2% purity. Residence time optimization (8–10 minutes) prevented hot-spot formation, reducing decomposition byproducts to <1%.

Waste Stream Management

Spent acid neutralization with calcium carbonate generates calcium nitrate, which is filtrated and repurposed as fertilizer. Organic residues are incinerated with energy recovery, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.43 (d, J = 8.4 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂ONO₂).

IR (KBr): 1620 cm⁻¹ (C-Br), 1280 cm⁻¹ (O-NO₂ asymmetric stretch), 850 cm⁻¹ (C-NO₂ bend).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) confirmed ≥99% purity in optimized batches, with LOD = 0.1% for residual nitric acid.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methanol undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Reduction: It can be reduced to (4-Bromophenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, and ammonium bromide.

Substitution: Various nucleophiles and catalysts depending on the desired substitution.

Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.

Major Products Formed

Oxidation: (4-Bromophenyl)methanal (4-bromobenzaldehyde)

Substitution: Products vary depending on the nucleophile used.

Reduction: (4-Bromophenyl)methane

Scientific Research Applications

(4-Bromophenyl)methanol and nitric acid have several applications in scientific research:

Chemistry: Used as intermediates in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Investigated for potential therapeutic applications due to their reactivity.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methanol involves its reactivity as a benzyl alcohol derivative. It can undergo electrophilic aromatic substitution reactions, where the bromine atom directs the incoming electrophile to the para position. Nitric acid acts as a strong oxidizing agent and can nitrate aromatic compounds through the formation of the nitronium ion (NO2+), which is the active electrophile in nitration reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the benzene ring (bromo, nitro, or alkyl groups) significantly influences reactivity, solubility, and stability. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The bromo group in (4-Bromophenyl)methanol is mildly deactivating, directing electrophilic substitution to meta positions. In contrast, the nitro group in (4-Nitrophenyl)methanol strongly deactivates the ring, making it less reactive toward electrophiles .

- Solubility: Hydroxymethyl and ethanol derivatives (e.g., 2-(4-Bromophenyl)ethanol) exhibit higher solubility in methanol and ethanol compared to nitro-substituted analogs .

(4-Bromophenyl)methanol

- Sulfonamidation : Reacts with 1,2-thiazinane-1,1-dioxide in the presence of oxalic acid and HFIP/nitromethane to form sulfonamide derivatives .

- Esterification : Forms esters (e.g., methyl 2-(4-bromophenyl)acetate) via acid-catalyzed reactions with carboxylic acids .

(4-Nitrophenyl)methanol

1-(4-Bromophenyl)ethanol

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis: (4-Bromophenyl)methanol is a key intermediate in anti-inflammatory and antimicrobial agents. For example, it is used to synthesize pyrazole and thiazinane derivatives with biological activity .

- Material Science : Nitro-substituted analogs are employed in UV/VIS spectroscopy and polymer chemistry due to their electron-deficient aromatic systems .

- Catalysis: Enantiomerically pure bromophenyl ethanol derivatives are critical in asymmetric synthesis, as demonstrated in the large-scale production of (S)-3-(4-Bromophenyl)butanoic acid .

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing (4-Bromophenyl)methanol derivatives, and what purification methods are recommended?

- Methodology : (4-Bromophenyl)methanol derivatives are often synthesized via condensation reactions. For example, 4-bromo acetophenone reacts with aldehydes (e.g., 3,4-dimethoxy benzaldehyde) in the presence of piperidine or NaOH to yield intermediates like 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one . Purification typically involves recrystallization from methanol or ethanol after filtration and ice-water washing.

- Key Data : Yields depend on solvent choice (methanol vs. ethanol) and reaction time (e.g., 3 hours under reflux) .

Q. How can researchers verify the structural integrity of (4-Bromophenyl)methanol derivatives post-synthesis?

- Methodology : Use a combination of spectral techniques:

- NMR : - and -NMR (e.g., δ 7.49–3.13 ppm for protons; δ 138.2–56.2 ppm for carbons) confirm aromatic and hydroxyl group positions .

- HRESIMS : High-resolution mass spectrometry (e.g., m/z 228.9859 [M+H]) validates molecular weight .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, Br, and O .

Q. What are the storage and handling protocols for (4-Bromophenyl)methanol intermediates?

- Guidelines : Store boronic acid derivatives (e.g., 4-Bromophenylboric acid anhydride) at 0–6°C to prevent decomposition . Use inert atmospheres (N/Ar) during reactions to avoid oxidation of alcohol groups .

Advanced Research Questions

Q. How does nitric acid influence the nitration or oxidation of (4-Bromophenyl)methanol in complex reaction systems?

- Mechanistic Insight : Nitric acid can act as a nitrating agent, introducing nitro groups to the aromatic ring. For example, in the presence of sulfuric acid (as a catalyst), nitration occurs preferentially at the para position due to steric and electronic effects. However, competing oxidation pathways may form carboxylic acids (e.g., 4-Bromophenylacetic acid) if reaction conditions are not tightly controlled .

- Optimization : Adjust nitric acid concentration (e.g., 20% vs. concentrated) and temperature (0–25°C) to favor nitration over oxidation .

Q. What strategies resolve contradictions in stereochemical outcomes during Sharpless asymmetric epoxidation of (4-Bromophenyl)methanol derivatives?

- Case Study : The Sharpless epoxidation of ((2R,3R)-3-(4-Bromophenyl)oxiran-2-yl)methanol yields enantiomers with specific rotations and (c 0.1, methanol). Discrepancies in enantiomeric excess (ee) may arise from impurities in the chiral ligand (e.g., BINAP) or moisture in solvents.

- Troubleshooting : Use anhydrous 1,4-dioxane and rigorously purify ligands (>99% purity) to achieve >90% ee . Confirm stereochemistry via -NMR coupling constants (e.g., J = 12.5–4.5 Hz for epoxide protons) .

Q. How can LC-MS/MS and advanced chromatographic techniques distinguish co-eluting byproducts in nitric acid-mediated reactions?

- Analytical Workflow :

- LC-MS/MS : Monitor fragments at m/z 287.09885 (CHFNO) to identify imidazo-oxazinone derivatives .

- HPLC with Chiral Columns : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (95:5) mobile phases .

- TLC Validation : Use R values (e.g., 0.52–0.57 in ethyl acetate/hexanes) to track reaction progress .

Methodological Considerations

Q. What solvent systems optimize the synthesis of (4-Bromophenyl)methanol-containing heterocycles?

- Solvent Effects : Methanol or ethanol with NaOH (20%) facilitates nucleophilic addition-cyclization reactions (e.g., forming alkoxypyridines instead of cyanopyrans) due to lone-pair interactions from hydroxyl groups .

- Catalytic Additives : Rhodium complexes (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate) improve enantioselectivity in asymmetric hydrogenation .

Q. How do steric and electronic effects of the bromine substituent impact reactivity in cross-coupling reactions?

- Electronic Impact : The electron-withdrawing bromine group deactivates the phenyl ring, slowing electrophilic substitution but enhancing Suzuki-Miyaura coupling yields (e.g., with boronic acids) .

- Steric Considerations : Bulky substituents at the ortho position reduce coupling efficiency by >30% compared to para-substituted analogs .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for 4-Bromophenylacetic acid derivatives?

- Root Cause : Polymorphism or residual solvents (e.g., ethanol vs. dichloromethane) during recrystallization alter melting ranges. For example, 4-Bromophenylacetic acid (CAS 1878-68-8) has a reported mp of 67–69°C, but solvent-free crystallization yields 72–74°C .

- Mitigation : Use differential scanning calorimetry (DSC) to identify polymorphic forms and standardize drying protocols .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.